molecular formula C11H22N2O2 B1476670 3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one CAS No. 1582906-10-2

3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one

Cat. No. B1476670
CAS RN: 1582906-10-2
M. Wt: 214.3 g/mol
InChI Key: YERIHGCHDZIDOW-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one (3-AMEP) is a synthetic compound that is used in the laboratory for various scientific and medical research applications. 3-AMEP is a derivative of the piperidine family and was first synthesized in the mid-1980s. It has since become an important tool in the field of organic chemistry, with applications in the synthesis of a variety of organic compounds and in the study of biochemical and physiological processes.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of compounds structurally related to 3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one has provided insights into the conformational differences based on the inclination angle of specific groups in relation to the piperidine ring. For example, derivatives of piperidin-4-ylideneamino phenyl carbonate have been analyzed to understand the impact of ethyl and isopropyl groups on molecular conformation, showcasing the diverse potential for structural analysis and design in materials science and chemistry (Raghuvarman et al., 2014).

Glycosidase Inhibitory Study

Research into polyhydroxylated indolizidines, which share a structural resemblance through the piperidine motif, has revealed potential glycosidase inhibitory activity. This highlights the compound's relevance in the development of therapeutic agents for diseases related to glycosidase enzymes (Baumann et al., 2008).

Biodegradable Polymers for Biomedical Applications

The synthesis of compounds like Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) and its polymerization have been explored for creating biodegradable poly(β–amino esters). These materials have potential applications in gene delivery, showcasing the compound's relevance in the development of new biomaterials (Martino et al., 2012).

Antimicrobial Activity

Derivatives of 3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one have been synthesized and evaluated for antimicrobial activity. This research contributes to the search for new antimicrobial agents with potential applications in fighting resistant bacterial strains (Fandaklı et al., 2012).

Antitumor Activity

The synthesis of piperazine-based tertiary amino alcohols from related compounds and their evaluation for antitumor activity emphasize the importance of this chemical class in developing potential cancer therapies. The study on the effect of synthesized compounds on tumor DNA methylation offers a pathway to new cancer treatment modalities (Hakobyan et al., 2020).

properties

IUPAC Name

3-amino-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERIHGCHDZIDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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